Cas no 1805499-71-1 (Ethyl 3-chloro-5-(difluoromethoxy)benzoate)

Ethyl 3-chloro-5-(difluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-chloro-5-(difluoromethoxy)benzoate
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- インチ: 1S/C10H9ClF2O3/c1-2-15-9(14)6-3-7(11)5-8(4-6)16-10(12)13/h3-5,10H,2H2,1H3
- InChIKey: LMEQYSZIRAAAKP-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C(=O)OCC)C=1)OC(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 238
- XLogP3: 3.7
- トポロジー分子極性表面積: 35.5
Ethyl 3-chloro-5-(difluoromethoxy)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015006581-1g |
Ethyl 3-chloro-5-(difluoromethoxy)benzoate |
1805499-71-1 | 97% | 1g |
1,579.40 USD | 2021-06-21 |
Ethyl 3-chloro-5-(difluoromethoxy)benzoate 関連文献
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
Ethyl 3-chloro-5-(difluoromethoxy)benzoateに関する追加情報
Research Brief on Ethyl 3-chloro-5-(difluoromethoxy)benzoate (CAS: 1805499-71-1): Recent Advances and Applications
Ethyl 3-chloro-5-(difluoromethoxy)benzoate (CAS: 1805499-71-1) is a fluorinated aromatic ester that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel anti-inflammatory and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, mechanistic insights, and potential applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of Ethyl 3-chloro-5-(difluoromethoxy)benzoate via a multi-step process involving palladium-catalyzed cross-coupling reactions. The researchers emphasized the compound's stability under physiological conditions, making it a promising candidate for further derivatization. The study also revealed that the difluoromethoxy group enhances the compound's lipophilicity, thereby improving its membrane permeability—a critical factor for oral bioavailability in drug development.
In another groundbreaking study, Ethyl 3-chloro-5-(difluoromethoxy)benzoate was identified as a precursor for the synthesis of potent COX-2 inhibitors. The research, conducted by a team at the University of Cambridge, utilized computational modeling to predict the binding affinity of derivatives of this compound to the COX-2 enzyme. Experimental validation confirmed that these derivatives exhibited selective inhibition of COX-2 over COX-1, suggesting their potential as safer anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs.
Recent patent filings (e.g., WO2023056321A1) have further expanded the applications of Ethyl 3-chloro-5-(difluoromethoxy)benzoate in agrochemicals. The compound's structural motif has been incorporated into new-generation fungicides, demonstrating remarkable efficacy against Fusarium species while maintaining low toxicity to non-target organisms. This dual utility in pharmaceuticals and agrochemicals underscores the versatility of this chemical scaffold.
Ongoing clinical trials (Phase I/II) are investigating Ethyl 3-chloro-5-(difluoromethoxy)benzoate derivatives as potential treatments for rare genetic disorders characterized by oxidative stress. Preliminary data suggest that these compounds can modulate the Nrf2-Keap1 pathway, offering neuroprotective effects in models of Friedreich's ataxia. Researchers anticipate that the difluoromethoxy group's electron-withdrawing properties may contribute to the stabilization of reactive intermediates in these therapeutic pathways.
In conclusion, Ethyl 3-chloro-5-(difluoromethoxy)benzoate (1805499-71-1) represents a multifaceted compound with growing importance in medicinal chemistry. Its applications span from anti-inflammatory drug development to agrochemical innovation, supported by robust synthetic methodologies and increasing mechanistic understanding. Future research directions may focus on exploring its utility in targeted drug delivery systems and as a scaffold for PROTAC molecules in oncology.
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